Silane, [(2-iodophenyl)ethynyl]trimethyl- falls under the category of organosilicon compounds. These compounds are known for their diverse applications in materials science, organic synthesis, and as intermediates in various chemical reactions.
The synthesis of Silane, [(2-iodophenyl)ethynyl]trimethyl- can be achieved through several methods, primarily involving palladium-catalyzed coupling reactions. A common synthetic route includes the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
The molecular structure of Silane, [(2-iodophenyl)ethynyl]trimethyl- can be described as follows:
C[Si](C)(C)C#CC1=CC=CC=C1I
QMOJGDRNRXFWQG-UHFFFAOYSA-N
This structure indicates a linear arrangement due to the presence of the triple bond in the ethynyl group, which may influence the compound's electronic properties and reactivity .
Silane compounds like Silane, [(2-iodophenyl)ethynyl]trimethyl- are known to participate in various chemical reactions:
The mechanism of action for Silane, [(2-iodophenyl)ethynyl]trimethyl- primarily involves its reactivity due to the silicon atom's electrophilic nature:
Due to the presence of iodine and silicon functionalities, this compound may exhibit sensitivity towards moisture and air; thus, it should be handled under inert atmospheres when necessary .
Silane, [(2-iodophenyl)ethynyl]trimethyl- has several scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4